N-(Cyclopropylmethyl)-benzylamine hydrochloride
Overview
Description
N-(Cyclopropylmethyl)-benzylamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. It is a white crystalline powder that is soluble in water and ethanol. This compound is primarily used in the synthesis of a variety of drugs, including antidepressants and antipsychotics.
Scientific Research Applications
Chemoselective Catalytic Processes
N-(Cyclopropylmethyl)-benzylamine hydrochloride plays a role in chemoselective catalytic processes. For instance, it is involved in the Pd-C catalytic N-debenzylation of benzylamines, offering a method to yield crystal amine hydrochlorides in high yields (Cheng et al., 2009). This chemical also facilitates the direct-reductive-amination (DRA) of benzaldehydes to produce N-monosubstituted benzylamine hydrochlorides, characterized by high chemoselectivity and yields (Xing et al., 2008).
Oxidation and Metabolic Fate
Research on the oxidation of this compound reveals insights into its metabolic pathways. Cytochrome P450-catalyzed oxidation of this compound results in various products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde, shedding light on its metabolic fate and reaction mechanisms (Cerny & Hanzlik, 2006).
Inactivation of Monoamine Oxidase
Studies have shown that this compound and related compounds can inactivate monoamine oxidase (MAO). This inactivation involves complex biochemical interactions, contributing to the understanding of MAO's mechanism and its potential inhibition (Silverman & Yamasaki, 1984).
Cyclopalladation and Complex Formation
This compound is involved in cyclopalladation reactions. These reactions lead to the formation of various cyclopalladated complexes, useful in different chemical and pharmaceutical applications (Fuchita et al., 1995).
Pharmaceutical Applications
While excluding direct drug use and dosage information, it's notable that derivatives of this compound, like butenafine hydrochloride, have shown efficacy in treating dermatophytosis in animal studies, indicating potential pharmaceutical applications (Arika et al., 1990).
Mechanism of Action
Biochemical Pathways
Given its chemical structure, it’s plausible that it could be involved in reactions such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action of N-(Cyclopropylmethyl)-benzylamine hydrochloride can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
properties
IUPAC Name |
N-benzyl-1-cyclopropylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;/h1-5,11-12H,6-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVIVCPCAGMMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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